Ethyl 2-bromo-4-cyano-6-methylphenylacetate
Overview
Description
Ethyl 2-bromo-4-cyano-6-methylphenylacetate is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of phenylacetate, featuring a bromine atom, a cyano group, and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-cyano-6-methylphenylacetate typically involves the bromination of 4-cyano-6-methylphenylacetic acid followed by esterification. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to facilitate the formation of the ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-cyano-6-methylphenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates depending on the nucleophile used.
Reduction: Formation of ethyl 2-amino-4-cyano-6-methylphenylacetate.
Oxidation: Formation of ethyl 2-bromo-4-cyano-6-carboxyphenylacetate.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-6-methylphenylacetate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique functional groups.
Material Science: Exploration of its properties for the development of new materials with specific characteristics.
Biological Studies: Investigation of its biological activity and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-6-methylphenylacetate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the cyano group is converted to an amine, which can interact with biological targets through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-6-methylphenylacetate can be compared with similar compounds such as:
Ethyl 2-bromo-4-cyano-phenylacetate: Lacks the methyl group, which may affect its reactivity and biological activity.
Ethyl 2-bromo-4-methylphenylacetate: Lacks the cyano group, which may influence its chemical properties and applications.
Ethyl 2-cyano-4-methylphenylacetate: Lacks the bromine atom, which may alter its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-6-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)4-9(7-14)5-11(10)13/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDZSBOGTKHUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1C)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.